molecular formula C12H14FNO2 B1178640 Myb protein, plant CAS No. 137950-93-7

Myb protein, plant

Cat. No.: B1178640
CAS No.: 137950-93-7
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Description

Historical Discovery and Characterization

The discovery of plant myeloblastosis proteins began with the landmark identification of the first plant transcription factor, marking a pivotal moment in plant molecular biology research. In 1987, researchers successfully cloned and characterized the COLORED1 gene from maize, which represented the first plant transcription factor ever identified. This groundbreaking discovery revealed that plants utilize transcription factors structurally related to those found in animals for controlling gene expression, as COLORED1 showed significant structural homology to the vertebrate cellular proto-oncogene cellular myeloblastosis.

The COLORED1 gene was identified through genetic studies of maize anthocyanin biosynthesis, where mutations in this locus resulted in colorless kernels and tissues. The protein encoded by COLORED1 was found to be essential for activating the expression of anthocyanin biosynthetic genes, establishing the first direct connection between myeloblastosis-type transcription factors and secondary metabolism regulation in plants. This initial discovery opened the floodgates for identifying additional plant myeloblastosis genes, as researchers began recognizing the distinctive sequence signatures of the myeloblastosis DNA-binding domain in plant genomic sequences.

Following the COLORED1 discovery, the pace of plant myeloblastosis gene identification accelerated dramatically. The development of molecular cloning techniques and the advent of genome sequencing projects led to the identification of numerous myeloblastosis genes across diverse plant species. Early estimates suggested that Arabidopsis thaliana contained more than one hundred myeloblastosis genes, a number that far exceeded the small myeloblastosis gene families found in animal genomes. This observation led to the recognition that plant myeloblastosis gene families had undergone extraordinary expansion compared to their animal counterparts.

The characterization of early plant myeloblastosis proteins revealed several key structural and functional features that distinguished them from animal myeloblastosis proteins. Plant myeloblastosis proteins typically contain additional domains beyond the conserved DNA-binding domain, including activation or repression domains that modulate transcriptional activity. Furthermore, many plant myeloblastosis proteins were found to require interaction with additional transcription factors, particularly basic helix-loop-helix proteins, for effective transcriptional regulation. This requirement for protein-protein interactions added an additional layer of regulatory complexity to plant myeloblastosis function that was not observed in animal systems.

Evolutionary Origin from v-MYB Oncogene

The evolutionary origins of plant myeloblastosis proteins can be traced back to the viral myeloblastosis oncogene, establishing a fascinating evolutionary connection between viral oncogenes and fundamental plant regulatory systems. The first myeloblastosis gene, designated viral myeloblastosis, was isolated from avian myeloblastosis virus, where it functioned as an oncogene promoting uncontrolled cellular proliferation. This viral gene served as the founding member of the myeloblastosis gene family and provided the structural template from which all subsequent myeloblastosis proteins evolved.

The evolutionary relationship between viral myeloblastosis and plant myeloblastosis proteins demonstrates the ancient origins of the myeloblastosis DNA-binding domain. Phylogenetic analyses indicate that the myeloblastosis domain represents one of the most evolutionarily conserved DNA-binding motifs across eukaryotic organisms. The arginine-arginine-arginine type myeloblastosis proteins found in plants are believed to have evolved from three-repeat myeloblastosis proteins through domain loss, suggesting that the plant lineage underwent specific evolutionary modifications that optimized myeloblastosis function for plant-specific regulatory requirements.

Comparative genomic studies have revealed that plant myeloblastosis proteins are more closely related to vertebrate cellular myeloblastosis than to the viral myeloblastosis oncogenes. This relationship suggests that the cellular myeloblastosis genes represent the ancestral form from which both plant and animal myeloblastosis proteins diverged. The conservation of the basic helix-turn-helix structure and the arrangement of key tryptophan residues across all myeloblastosis proteins provides strong evidence for their common evolutionary origin.

The evolutionary expansion of myeloblastosis genes in plants represents one of the most dramatic examples of gene family amplification in eukaryotic genomes. While vertebrate genomes typically contain only three to four myeloblastosis genes, plant genomes harbor hundreds of myeloblastosis family members. This massive expansion appears to have occurred through multiple duplication events, including whole genome duplications and segmental duplications, that provided the raw material for functional diversification. The retention of large numbers of duplicated myeloblastosis genes in plant genomes suggests that this expansion provided adaptive advantages, likely through the evolution of specialized regulatory functions required for plant-specific biological processes.

Distribution and Abundance Across Plant Species

The distribution of myeloblastosis proteins across plant species reveals remarkable variation in gene family size, with different lineages showing distinct patterns of expansion and contraction. Comprehensive genomic surveys have identified myeloblastosis genes across all major groups of land plants, from bryophytes to flowering plants, indicating that these regulatory proteins represent ancient components of plant transcriptional networks. However, the number of myeloblastosis genes varies dramatically between species, ranging from relatively modest numbers in some lineages to extraordinarily large families in others.

Plant Species Total Myeloblastosis Genes One-Repeat Type Two-Repeat Type Three-Repeat Type Four-Repeat Type
Arabidopsis thaliana 272 138 128 5 1
Vitis vinifera 269 135 128 6 0
Triticum aestivum 608 357 237 11 3
Oryza sativa 258 144 108 5 1
Setaria italica 285 157 122 4 2
Solanum lycopersicum 293 161 127 4 1
Solanum tuberosum 330 187 138 4 1
Nicotiana tabacum 536 326 197 11 2
Glycine max 610 306 294 8 2
Arachis hypogaea 541 292 238 9 2
Medicago truncatula 355 188 161 5 1
Linum usitatissimum 434 235 194 3 1

Table adapted from reference

The data reveals several important patterns in myeloblastosis gene distribution across plant species. Polyploid species such as wheat, tobacco, soybean, and cultivated peanut consistently harbor larger myeloblastosis gene families, with numbers often exceeding 500 family members. This correlation between ploidy level and gene family size suggests that whole genome duplication events have played a major role in myeloblastosis gene family expansion. In contrast, diploid species generally contain smaller families, though significant variation still exists even among diploid plants.

The two-repeat subfamily consistently represents the largest proportion of myeloblastosis genes across all examined species, typically accounting for 40-50% of total family members. This dominance of two-repeat proteins reflects their central importance in plant transcriptional regulation and suggests that this structural configuration provides optimal functionality for plant-specific regulatory requirements. One-repeat proteins constitute the second largest subfamily, while three-repeat and four-repeat proteins remain relatively rare across all species examined.

Fern species represent an intermediate evolutionary position between bryophytes and seed plants, and their myeloblastosis gene complements reflect this transitional status. Analyses of fern genomes have identified 23-43 arginine-arginine-arginine type myeloblastosis genes, numbers that are substantially lower than those found in seed plants but higher than those in bryophytes. This pattern supports the hypothesis that major myeloblastosis gene family expansions occurred primarily in the seed plant lineage, contributing to the regulatory complexity that enabled the evolution of advanced plant forms.

Significance in Plant Transcriptional Regulatory Networks

Plant myeloblastosis proteins occupy central positions in transcriptional regulatory networks, serving as master regulators that coordinate complex biological processes through the control of downstream gene expression programs. These proteins function as key nodes in regulatory hierarchies, often controlling the expression of multiple target genes involved in related biological pathways. The significance of myeloblastosis proteins in plant biology is underscored by their involvement in virtually every aspect of plant development and physiology, from basic cellular processes to complex developmental programs and environmental responses.

The regulatory functions of plant myeloblastosis proteins can be broadly categorized into four major areas: primary and secondary metabolism regulation, cell fate and identity determination, developmental process control, and responses to biotic and abiotic stresses. Within each of these categories, myeloblastosis proteins often work in combination with other transcription factors to form complex regulatory modules that ensure precise spatial and temporal control of gene expression. This modular organization of transcriptional regulation allows plants to coordinate multiple biological processes simultaneously while maintaining the flexibility to respond to changing environmental conditions.

Secondary metabolism regulation represents one of the best-characterized functions of plant myeloblastosis proteins, with numerous family members controlling the biosynthesis of flavonoids, anthocyanins, terpenoids, and other specialized metabolites. These regulatory roles are of particular importance because secondary metabolites serve critical functions in plant defense, pollinator attraction, and environmental stress tolerance. Myeloblastosis proteins controlling secondary metabolism often function as part of larger regulatory complexes that include basic helix-loop-helix proteins and WD-repeat proteins, forming sophisticated regulatory circuits that respond to developmental cues and environmental signals.

The involvement of myeloblastosis proteins in developmental processes extends from fundamental cellular differentiation events to complex organ formation programs. These proteins control trichome development, root hair formation, leaf development, flower formation, and fruit ripening, among many other developmental processes. The diversity of developmental roles reflects the evolutionary expansion and functional diversification of the myeloblastosis gene family in plants, with different family members acquiring specialized regulatory functions required for specific developmental programs.

Plant myeloblastosis proteins also serve critical functions in coordinating responses to environmental stresses, including drought, salinity, temperature extremes, and pathogen attack. These stress-responsive roles often involve the regulation of genes encoding stress-protective proteins, osmolytes, antioxidants, and other molecules that enhance stress tolerance. The ability of myeloblastosis proteins to integrate environmental signals with developmental programs represents a crucial adaptation that allows plants to modulate their growth and development in response to changing environmental conditions.

Properties

CAS No.

137950-93-7

Molecular Formula

C12H14FNO2

Synonyms

Myb protein, plant

Origin of Product

United States

Scientific Research Applications

Key Applications of MYB Proteins

  • Stress Resistance
    • MYB transcription factors are pivotal in enhancing plant resilience to abiotic stresses such as drought, salinity, and extreme temperatures. For instance, AtMYB96 has been shown to regulate lateral root growth under drought conditions through the abscisic acid-auxin signaling pathway . Additionally, OsMYBS3 from rice contributes to cold tolerance by modulating stress-responsive genes .
  • Developmental Processes
    • MYB proteins are involved in critical developmental stages such as root formation and leaf senescence. They regulate cell differentiation and the cell cycle, influencing root architecture and overall plant morphology . For example, AtMYB70 regulates root system development, while MYB36 is crucial for lateral root primordium development .
  • Secondary Metabolite Biosynthesis
    • These transcription factors play a significant role in the biosynthesis of flavonoids and other secondary metabolites. MYB proteins regulate pathways that produce compounds essential for plant defense against herbivores and pathogens. The AtMYB75 gene is known to control anthocyanin biosynthesis, contributing to pigmentation and UV protection .
  • Responses to Biotic Stress
    • MYB proteins enhance plant defense mechanisms against biotic stresses such as pathogen attacks and insect herbivory. For instance, AtMYB51 is associated with mechanical wound responses and resistance to insect herbivores . The regulatory role of MYBs in jasmonic acid signaling pathways further underscores their importance in biotic stress responses.

Drought Tolerance Enhancement

A study on Arabidopsis thaliana revealed that overexpression of AtMYB96 led to improved drought tolerance by enhancing lateral root development through the ABA-auxin signaling network. This finding suggests that manipulating MYB gene expression could be a viable strategy for breeding drought-resistant crops .

Flavonoid Production

Research on sweet potato (Ipomoea batatas) identified various MYB genes that respond to abiotic stresses such as cold and drought. These genes were shown to regulate flavonoid biosynthesis pathways, indicating their potential use in enhancing nutritional quality and stress resistance in crops through molecular breeding techniques .

Data Summary

Application AreaKey MYB ProteinsFunctionality
Stress ResistanceAtMYB96, OsMYBS3Drought tolerance, cold resistance
Developmental ProcessesAtMYB70, MYB36Root system development
Secondary Metabolite BiosynthesisAtMYB75Anthocyanin production
Biotic Stress ResponsesAtMYB51Defense against herbivores

Comparison with Similar Compounds

Table 1: Structural Features of Plant Transcription Factor Families

TF Family DNA-Binding Domain Repeat Structure Key Features
MYB MYB domain R2R3 (most common) Conserved N-terminal; variable C-terminal regulatory region
WRKY WRKY domain Zinc finger-like Contains WRKYGQK motif; involved in stress responses
MADS-box MADS domain None Forms dimers; regulates floral development
  • MYB vs. WRKY : While both families respond to abiotic stresses, MYB TFs have a broader role in secondary metabolism (e.g., anthocyanin synthesis) .
  • MYB vs. MADS-box : MADS-box TFs are primarily developmental regulators (e.g., flowering time), whereas MYBs exhibit dual roles in development and stress adaptation .

Functional Divergence Across Plant Lineages

MYB TFs show functional specialization in different species, driven by evolutionary adaptations.

Table 2: Functional Roles of MYB Genes in Selected Species

Plant Species Key Functions Example MYB Genes Reference
Arabidopsis Drought tolerance, trichome development AtMYB41, AtMYB15
Musa (Banana) Fruit ripening, ethylene response MaMYB17, MbMYB26
Capsicum annuum Capsaicinoid biosynthesis CaMYBs
Triticum (Wheat) Anthocyanin regulation TaMYB

For instance, subgroup 6 MYBs in eudicots (e.g., apple, tomato) activate anthocyanin biosynthesis via conserved C-terminal motifs absent in monocots . In contrast, Musa MYBs exhibit species-specific responses to acetylene, with M. acuminata showing greater sensitivity than M. balbisiana .

Evolutionary and Genomic Expansion

The MYB family has undergone significant expansion in plants compared to other eukaryotes.

Table 3: Evolutionary Expansion of MYB Genes

Plant Species Total MYB Genes R2R3-MYB Genes Notable Features
Arabidopsis thaliana ~126 126 Model for stress and development
Pyrus bretschneideri 231 185 Expanded roles in fruit development
Musa spp. 12 subgroups Not specified Species-specific duplication events
Chrysanthemum Limited data Polyploidy complicates annotation

Functional divergence is evident in MYB subgroups. For example, R2R3-MYBs in chili pepper (Capsicum annuum) co-express with genes involved in lignin and vitamin C pathways, a trait less pronounced in WRKY or MADS-box TFs .

Regulatory Mechanisms

MYB proteins employ distinct regulatory strategies compared to other TFs:

  • Post-translational modifications (PTMs) : Phosphorylation by mitogen-activated protein kinases (MPKs) enhances DNA-binding activity of MYB41, critical for salt tolerance .
  • C-terminal motifs : Disordered C-terminal regions in anthocyanin-activating MYBs contain conserved linear motifs (e.g., hydrophobic-acidic patches) that mediate protein interactions .
  • Epigenetic regulation : DNA methylation at CpG islands modulates MYB TF binding to stress-responsive promoters, a mechanism less characterized in WRKY or MADS-box families .

Preparation Methods

Yeast Two-Hybrid Systems

To validate transcriptional activity, MYB genes are cloned into yeast expression vectors. For AhMYB30, purified PCR products were digested with EcoRI and PstI and ligated into pGBKT7. The recombinant plasmid was transformed into yeast strain AH109 via lithium acetate-mediated transfection. Transformants were selected on SD/-Trp medium, with transcriptional activation tested using SD/-Trp/-His/-Ade auxotrophic medium and β-galactosidase assays.

Plant Overexpression Vectors

For Arabidopsis transformation, AhMYB30 was amplified with primers containing BamHI and XbaI sites and cloned into pCAMBIA1300 using the ClonExpress Ultra One Step Cloning Kit (Vazyme). The resulting plasmid was introduced into Agrobacterium tumefaciens strain C58 for floral dip transformation of Arabidopsis. Transgenic lines were selected on hygromycin-containing medium (30 mg·L⁻¹), and T₃ homozygous lines were used for phenotypic assays.

Transgenic Plant Generation and Screening

Arabidopsis Transformation

AhMYB30-overexpressing Arabidopsis lines were generated using the floral dip method. Seeds were sterilized with 10% NaClO and 0.2% Triton-X100, then germinated on ½ MS medium with hygromycin. Resistant seedlings were transferred to soil and grown under 22°C with 16h/8h light/dark cycles. Quantitative RT-PCR confirmed transgene expression using Arabidopsis Actin2 as a reference gene.

Virus-Induced Gene Silencing (VIGS) in Tomato

In tomato (Solanum lycopersicum), SlMYB86-like was silenced using TRV (Tobacco Rattle Virus)-mediated VIGS. Agrobacterium strains carrying TRV::SlMYB86-like or TRV::Empty vectors were infiltrated into tomato leaves. Silencing efficiency was validated via RT-PCR, and plants were challenged with Ralstonia solanacearum to assess bacterial wilt resistance.

Functional Characterization of MYB Proteins

Stress Tolerance Assays

Transgenic Arabidopsis lines were subjected to abiotic stress tests:

  • Freezing Stress : 20-day-old plants were exposed to -8°C for 1–6 hours, then returned to 22°C for recovery. Survival rates were quantified 14 days post-treatment.

  • Salt Stress : Seedlings were grown on ½ MS medium with 150–200 mM NaCl for 5 days. Root elongation and leaf chlorosis were compared between transgenic and wild-type plants.

Stress TypeTransgenic Survival RateWild-Type Survival Rate
Freezing (-8°C/3h)70–80%<50%
Salt (150 mM NaCl)90% (green leaves)60% (yellow leaves)

Gene Expression Profiling

Quantitative RT-PCR analyzed stress-responsive genes (e.g., CBF1, COR47, RD29A) in transgenic lines. AhMYB30-overexpressing plants showed upregulated KIN1, COR15a, and ABI2 under normal conditions, with further induction during cold stress.

Structural and Phylogenetic Analysis

MYB Domain Architecture

Plant MYB proteins typically feature R2R3-type DNA-binding domains, with each repeat forming three α-helices. The second and third helices create a helix-turn-helix (HTH) structure stabilized by hydrophobic residues (e.g., tryptophan). In Epimedium sagittatum, EsMYB8 exhibited atypical features, including a 55-amino-acid linker between R2 and R3 repeats and a unique "VASHAQKYF" motif.

Phylogenetic Classification

Phylogenetic trees constructed using MEGA software revealed that EsMYB1–EsMYB13 clustered into subgroups associated with flavonoid biosynthesis and stress responses. For example, EsMYB9 grouped with VvMYB5a/b (grapevine), which regulate anthocyanin pathways.

Challenges and Optimization Strategies

  • RNA Integrity : High-quality RNA is critical; TRIzol®-based extraction outperforms silica-column methods for phenolic-rich tissues.

  • Cloning Efficiency : Restriction enzyme compatibility must be verified. For AhMYB30, BamHI/XbaI double digestion prevented vector self-ligation.

  • Transformation Efficiency : Agrobacterium strain selection (e.g., C58 vs. GV3101) impacts transformation rates in recalcitrant species .

Q & A

Q. How are MYB transcription factors classified in plants, and what structural features define these classes?

MYB proteins are classified based on the number of adjacent MYB DNA-binding domain (DBD) repeats:

  • 1R-MYB : Single MYB repeat (e.g., MYB-related proteins)
  • 2R-MYB (R2R3-MYB) : Two adjacent repeats (most abundant in plants, involved in secondary metabolism and stress responses)
  • 3R-MYB (R1R2R3-MYB) : Three repeats (rare in plants, e.g., AtCDC5 in Arabidopsis)
  • 4R-MYB : Four repeats (extremely rare) .

Methodological Insight : Use Pfam or SMART databases to identify conserved MYB domains in protein sequences. Phylogenetic analysis (e.g., MEGA7 ) with reference sequences (e.g., Arabidopsis MYBs) helps classify novel MYB proteins .

Q. What experimental approaches are used for genome-wide identification of MYB genes in plant species?

A standard pipeline includes:

Database Mining : Use BLASTP/tBLASTn with known MYB DBDs (e.g., PF00249) against genome/transcriptome data.

Domain Validation : Confirm MYB repeats using InterProScan or CDD .

Gene Structure Analysis : Compare exon-intron organization (e.g., 1R-MYBs often have more introns than 2R-MYBs) .

Chromosomal Mapping : Tools like MapGene2Chromosome visualize gene distributions .

Orthology Analysis : OrthoMCL or MCScanX identifies conserved synteny blocks (e.g., between Citrus and Arabidopsis) .

Q. How do MYB transcription factors regulate abiotic stress responses in plants?

MYB proteins activate stress-responsive genes (e.g., RD22, COR15A) via binding to cis-elements like MYB recognition sites (MBS) . Key methodologies:

  • qRT-PCR : Profile MYB expression under stress (e.g., drought, salinity) .
  • Yeast One-Hybrid : Confirm DNA-binding specificity to MBS motifs.
  • Transgenic Overexpression : Test stress tolerance (e.g., AtMYB44 enhances ABA sensitivity) .

Advanced Research Questions

Q. How can evolutionary rate analysis (KA/KS ratios) resolve functional divergence in MYB gene duplicates?

  • KA/KS > 1 : Positive selection (e.g., neofunctionalization in stress-responsive MYBs).
  • KA/KS < 1 : Purifying selection (e.g., conserved developmental regulators).
  • Cautions : Synonymous site saturation in ancient duplicates may skew ratios. Use PAML or KaKs_Calculator for lineage-specific analyses .

Example : Grasses show recent MYB duplications (e.g., ZmMYB31/32) with divergent C-terminal regions under relaxed selection, suggesting subfunctionalization .

Q. How to resolve contradictions in MYB phylogenetic trees constructed from different protein regions?

  • Issue : N-terminal DBDs evolve slower than C-terminal regulatory regions, leading to tree incongruence .
  • Solution :
    • Use partitioned phylogenetic models (e.g., IQ-TREE) for DBD vs. non-DBD regions.
    • Validate clades with gene synteny or functional data (e.g., MIXTA-like MYBs in moss and angiosperms retain conserved C-terminal motifs despite divergent DBDs) .

Q. What mechanisms drive functional diversification of MYB proteins post-duplication?

  • Subfunctionalization : Partition ancestral roles (e.g., PbrMYB113/114 in anthocyanin biosynthesis).
  • Neofunctionalization : Gain novel roles via regulatory motif acquisition (e.g., ABA-responsive elements in WsMYB44) .
  • Method : Compare cis-element enrichment (e.g., MEME Suite) and co-expression networks (e.g., WGCNA) across paralogs .

Q. How to assess functional conservation vs. divergence in MYB orthologs across species?

  • Structural Analysis : Align DBDs (e.g., ClustalOmega ) to identify conserved residues (e.g., Trp in helix-turn-helix motifs).
  • Functional Assays : Swap orthologs (e.g., Arabidopsis MYB75 into Prunus) to test conserved anthocyanin regulation .
  • Evolutionary Footprinting : Detect conserved non-coding sequences (CNSs) near target genes .

Q. What strategies identify MYB interaction partners (e.g., bHLH/WD40) in regulatory complexes?

  • Yeast Two-Hybrid : Screen libraries with MYB baits (e.g., MdMYB10 interacts with MdbHLH3).
  • Co-IP/MS : Validate in vivo interactions (e.g., AtMYB123-TT8-TTG1 complex).
  • CRISPR-Cas9 : Knock out partners and assay phenotypic rescue .

Q. How to address tissue-specific MYB expression patterns in non-model plants?

  • RNA-Seq : Profile organs (e.g., SiMYBs in foxtail millet roots vs. leaves) .
  • Promoter-GUS Fusions : Localize expression (e.g., ZjMYB in jujube fruit) .
  • Single-Cell Sequencing : Resolve cell-type-specific roles (e.g., trichome MYBs) .

Q. What computational tools predict MYB roles in secondary metabolism?

  • Phylogenetic Shadowing : Cluster MYBs with characterized regulators (e.g., AtPAP1, VvMYBA1).
  • Motif Discovery : Use PLACE or JASPAR to find binding sites in pathway genes (e.g., phenylpropanoid genes).
  • Machine Learning : Train classifiers on expression-metabolome datasets (e.g., MYB-linked anthocyanin levels) .

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